![molecular formula C19H39NO B016442 Palmitoylisopropylamide CAS No. 189939-61-5](/img/structure/B16442.png)
Palmitoylisopropylamide
Overview
Description
Synthesis Analysis
Palmitoylisopropylamide and similar compounds can be synthesized through chemical reactions involving palmitic acid and its derivatives. For instance, the synthesis of related palmitoylated compounds involves reactions with palmitic acid N-hydroxysuccinimide and subsequent modifications, highlighting the chemical versatility and complexity of synthesizing lipid-modified bioactive molecules (Wiesmüller et al., 1983).
Molecular Structure Analysis
The molecular structure of this compound, like its counterparts, includes a long hydrophobic palmitoyl chain attached to a polar head group through an amide linkage. This structural feature is pivotal for its integration into biological membranes and for mediating hydrophobic interactions essential for membrane protein localization and function.
Chemical Reactions and Properties
This compound is involved in the dynamic process of palmitoylation and depalmitoylation, regulating the cellular distribution and function of various proteins. Proteins modified by palmitoylation, such as PSD-95, have critical roles in synaptic plasticity and neurotransmission (Fukata et al., 2004). The chemical properties of palmitoylated proteins allow for their reversible association with cellular membranes, influencing protein stability and interactions.
Physical Properties Analysis
The physical properties of this compound, including its solubility and phase behavior, are influenced by its amphiphilic nature. Studies on related compounds, such as quaternary ammonium palmitoyl glycol chitosan, demonstrate the self-assembling nature of these molecules, forming micellar structures in aqueous solutions, which is essential for their biological functions and potential pharmaceutical applications (Chooi et al., 2014).
Chemical Properties Analysis
The reactivity of this compound, particularly its involvement in enzymatic reactions for protein palmitoylation, underscores its chemical versatility. Enzymes such as palmitoyltransferases selectively catalyze the transfer of palmitoyl groups to specific proteins, indicating the specificity and regulatory potential of palmitoylation in cellular processes (Smotrys & Linder, 2004).
Scientific Research Applications
Chronic Inflammation and Pain Treatment : PEA reduces granuloma-induced hyperalgesia in rats by modulating mast cell activation, suggesting its potential in treating chronic inflammation-related pain conditions (De Filippis et al., 2011).
Anti-Inflammatory Actions : It targets the nuclear receptor PPAR-α, serving as an endogenous ligand and reducing inflammation (Lo Verme et al., 2005).
Atherosclerosis Management : PEA promotes plaque stability and reduces plaque size in early atherosclerosis by activating PPAR-α and GPR55-dependent pathways (Rinne et al., 2018).
Synapse Morphology and Function : Palmitoylation plays a crucial role in shaping synapse morphology and function in the brain (Kang et al., 2008).
Metabolic Health Improvement : PPAR agonists, which include PEA, can improve metabolic health and reduce oxidative stress in moderately overweight men by enhancing fat oxidation in skeletal muscle (Risérus et al., 2008).
Antibacterial Activity : Palmitoyl amino acids and their aromatic analogues, related to PEA, show no antibacterial activity against tested microorganisms (Baba, 2014).
Analytical Chemistry Applications : Magnetic microspheres modified with 2,2'-dithiodipyridine enable ultradeep identification of protein palmitoylation in complex biological samples (Zhang et al., 2018).
Neuropharmacology : Palmitone from Annona diversifolia exhibits an anti-anxiety effect in mice, different from benzodiazepines like diazepam (González-Trujano et al., 2006).
Synaptic Function Regulation : PSD-95 palmitoyl transferases (P-PATs) are crucial in regulating synaptic function and AMPA receptor-mediated neurotransmission in neurons (Fukata et al., 2004).
Quantitative Protein Palmitoylation Analysis : A more sensitive and quantitative method for quantifying protein palmitoylation has been developed, enhancing our understanding of its regulation and function in various proteins (Drisdel & Green, 2004).
Mechanism of Action
Target of Action
Palmitoylisopropylamide (PIA) is a synthetic analogue of palmitoylethanolamide . Its primary target is the fatty acid amide hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of anandamide, an endogenous cannabinoid neurotransmitter . By inhibiting FAAH, PIA prevents the metabolism of anandamide, thereby increasing its levels .
Mode of Action
PIA interacts with FAAH by inhibiting its activity . This inhibition reduces the metabolism of anandamide in cells . As a result, the levels of anandamide increase, which can then interact with cannabinoid receptors to exert its effects .
Biochemical Pathways
The primary biochemical pathway affected by PIA is the anandamide metabolic pathway . By inhibiting FAAH, PIA prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . Anandamide is involved in various physiological processes, including pain, inflammation, and mood regulation, through its interaction with cannabinoid receptors .
Result of Action
The inhibition of FAAH by PIA leads to increased levels of anandamide . This results in enhanced activation of cannabinoid receptors, which can have various effects depending on the specific physiological context . For instance, in the context of pain and inflammation, increased anandamide levels can lead to reduced pain perception and decreased inflammatory responses .
Safety and Hazards
Future Directions
While specific future directions for Palmitoylisopropylamide are not detailed in the available resources, one paper suggests that this compound may prove useful as a template for the design of compounds that reduce the cellular accumulation and metabolism of AEA without affecting either CB1 or CB2 receptors .
properties
IUPAC Name |
N-propan-2-ylhexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVUGCYYQOTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Palmitoylisopropylamide affect intestinal motility?
A: this compound is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH) []. FAAH is an enzyme responsible for breaking down endocannabinoids like anandamide, which are known to inhibit intestinal motility []. By inhibiting FAAH, this compound prevents the degradation of endocannabinoids, leading to their accumulation and a subsequent decrease in intestinal motility []. This effect was observed to be reduced by the CB1 receptor antagonist rimonabant and in CB1-deficient mice, suggesting that the action of this compound on intestinal motility is mediated through the CB1 receptor pathway [].
Q2: Are there any structural analogs of this compound that exhibit similar effects on FAAH?
A: While the provided abstracts don't explicitly compare the effects of this compound analogs on FAAH, one study mentions that "homologues and analogues of Palmitoylethanolamide" were investigated for their impact on anandamide inactivation []. Palmitoylethanolamide, like this compound, is a substrate of FAAH. This suggests that exploring structural modifications within this class of compounds could yield insights into structure-activity relationships and potentially lead to the discovery of novel FAAH inhibitors with tailored properties.
Q3: What are the potential implications of understanding this compound's interaction with FAAH?
A: Research suggests that FAAH plays a crucial role in regulating intestinal motility, and its dysregulation has been linked to gastrointestinal disorders []. By inhibiting FAAH, compounds like this compound offer a potential therapeutic avenue for managing these conditions. Further investigation into the detailed mechanism of action, structure-activity relationships, and potential off-target effects of this compound and its analogs could contribute to developing new treatments for gastrointestinal motility disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.